molecular formula C7H9NO4S B13562417 N-(2,5-dihydroxyphenyl)methanesulfonamide

N-(2,5-dihydroxyphenyl)methanesulfonamide

Cat. No.: B13562417
M. Wt: 203.22 g/mol
InChI Key: AMOQHMUTHXKXDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dihydroxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 g/mol It is characterized by the presence of two hydroxyl groups on the phenyl ring and a methanesulfonamide group attached to the nitrogen atom

Preparation Methods

The synthesis of N-(2,5-dihydroxyphenyl)methanesulfonamide typically involves the reaction of 2,5-dihydroxyaniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

N-(2,5-dihydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2,5-dihydroxyphenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dihydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to various biological effects. The methanesulfonamide group may also play a role in modulating the compound’s activity and interactions .

Comparison with Similar Compounds

N-(2,5-dihydroxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

N-(2,5-dihydroxyphenyl)methanesulfonamide

InChI

InChI=1S/C7H9NO4S/c1-13(11,12)8-6-4-5(9)2-3-7(6)10/h2-4,8-10H,1H3

InChI Key

AMOQHMUTHXKXDC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=CC(=C1)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.